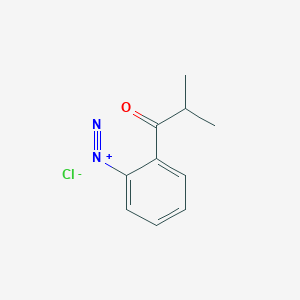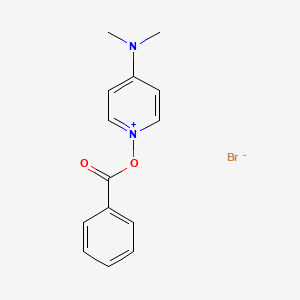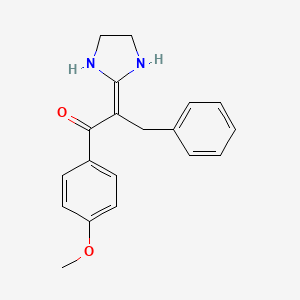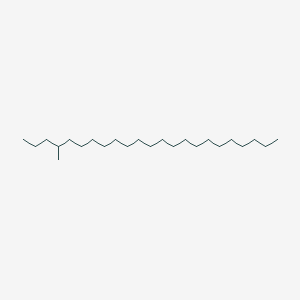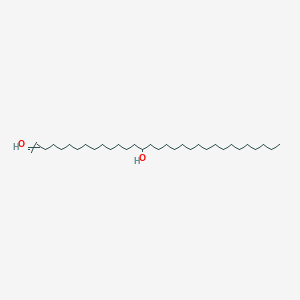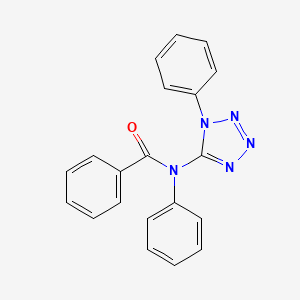
N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, is characterized by the presence of a tetrazole ring, which imparts unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction of nitriles with azides. One common method is the [2+3] cycloaddition between benzonitrile and sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecules .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the synthesis of biologically active compounds .
Medicine: Tetrazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, explosives, and in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Mercapto-1-phenyltetrazole
- Oteseconazole
- Quilseconazole
Comparison: N-Phenyl-N-(1-phenyl-1H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
114284-49-0 |
|---|---|
Molekularformel |
C20H15N5O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-phenyl-N-(1-phenyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N5O/c26-19(16-10-4-1-5-11-16)24(17-12-6-2-7-13-17)20-21-22-23-25(20)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
ZVOQDRLTSOEZNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


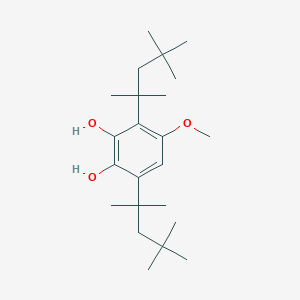
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)

![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
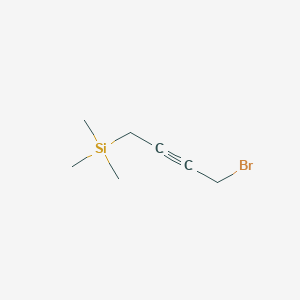

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
